molecular formula C20H19NO4S B7963003 3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate

3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate

Cat. No.: B7963003
M. Wt: 369.4 g/mol
InChI Key: LQSVVZONDSCGIP-SFHVURJKSA-N
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Description

3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate is a complex organic compound that features a fluorenylmethyl group attached to a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate typically involves the following steps:

    Formation of the Fluorenylmethyl Group: This step involves the alkylation of fluorene to introduce the fluorenylmethyl group.

    Thiazolidine Ring Formation: The thiazolidine ring is formed through a cyclization reaction involving a thiol and an amine.

    Coupling Reaction: The fluorenylmethyl group is then coupled with the thiazolidine ring under specific reaction conditions, often involving a base and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The fluorenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorenylmethyl group can enhance binding affinity, while the thiazolidine ring can participate in specific interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene, 4-methyl: This compound shares the fluorenylmethyl group but lacks the thiazolidine ring.

    9H-Fluorene, 9-methyl: Similar to the above, but with a different substitution pattern on the fluorene ring.

Uniqueness

3-(9H-Fluoren-9-ylmethyl) 4-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate is unique due to the combination of the fluorenylmethyl group and the thiazolidine ring. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-O-(9H-fluoren-9-ylmethyl) 4-O-methyl (4R)-1,3-thiazolidine-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-19(22)18-11-26-12-21(18)20(23)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSVVZONDSCGIP-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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